Thymidine, Methyl-d3

Description

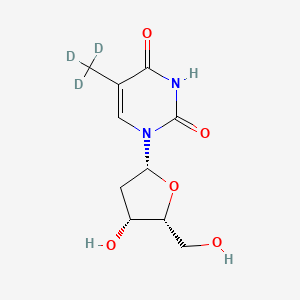

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-BCELKLLESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thymidine Methyl-d3 chemical structure and properties

Structural Analysis, Metabolic Fate, and Bioanalytical Applications

Executive Summary

Thymidine Methyl-d3 (also known as Thymidine-α,α,α-d3) is a stable isotope-labeled isotopologue of the nucleoside thymidine (2'-deoxythymidine).[1][2][3] Distinguished by the substitution of three hydrogen atoms with deuterium (

This guide details the physicochemical properties, metabolic pathways, and validated LC-MS/MS protocols for Thymidine Methyl-d3, with a specific focus on its utility in diagnosing and monitoring Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE).[2][3]

Chemical Identity & Structural Analysis[1][2][3]

Thymidine Methyl-d3 retains the biochemical affinity of endogenous thymidine while providing a distinct mass shift (+3.019 Da) resolvable by high-resolution mass spectrometry.[2] Unlike labile protons on hydroxyl or amine groups, the deuterium atoms on the C5-methyl group are chemically stable and resistant to solvent exchange, ensuring isotopic integrity during extraction and ionization.[3]

1.1 Physicochemical Specifications

| Property | Specification |

| Chemical Name | 1-(2-Deoxy-β-D-ribofuranosyl)-5-(trideuteriomethyl)pyrimidine-2,4(1H,3H)-dione |

| Common Name | Thymidine Methyl-d3; Thymidine-α,α,α-d3 |

| CAS Registry Number | 74848-84-3 (Specific to Methyl-d3) |

| Molecular Formula | |

| Exact Mass | 245.1091 Da |

| Solubility | Soluble in water (50 mg/mL), Methanol, DMSO |

| pKa | ~9.8 (Pyrimidine N3-H) |

| UV Absorption |

1.2 Structural Visualization

The deuterium labeling occurs exclusively at the methyl group attached to the C5 position of the thymine base. This positioning is strategic; it avoids the glycosidic bond cleavage site, meaning the label is retained in the nucleobase fragment during collision-induced dissociation (CID) in mass spectrometry.[2][3]

Figure 1: Structural topology of Thymidine Methyl-d3 highlighting the stable isotope location.

Biological Mechanism: The Salvage Pathway[4][5]

Thymidine Methyl-d3 is biologically indistinguishable from natural thymidine by transport proteins (ENT1/ENT2) and kinases.[2][3] It enters the Thymidine Salvage Pathway , a critical route for DNA synthesis in non-proliferating tissues and mitochondria.

In MNGIE research, the accumulation of thymidine is caused by a defect in Thymidine Phosphorylase (TYMP) .[4][5] Thymidine Methyl-d3 is used to track this accumulation or normalize quantification of the blocked substrate.[3]

Figure 2: Metabolic fate of Thymidine Methyl-d3 via Salvage (Anabolic) and Phosphorylase (Catabolic) pathways.[2][3]

Applications in Drug Development & Diagnostics[2]

3.1 MNGIE Biomarker Quantification

Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE) is characterized by a deficiency in Thymidine Phosphorylase, leading to toxic accumulation of thymidine in plasma.[4][5]

-

Role of Thymidine-d3: Serves as the Internal Standard (IS) to correct for matrix effects and recovery losses during the extraction of plasma thymidine.

-

Target Concentration: Plasma thymidine in MNGIE patients can reach >3 µmol/L (undetectable in healthy individuals).[2]

3.2 Kinetic Isotope Effects (KIE)

Researchers use Thymidine Methyl-d3 to study the mechanism of Thymidylate Synthase (TS) .[2][3] While TS methylates dUMP to form TMP, the reverse reaction or degradation pathways involving methyl transfer can be probed using the heavy methyl group to measure primary kinetic isotope effects.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify plasma thymidine using Thymidine Methyl-d3 as an Internal Standard. Challenge: Thymidine is highly polar. Standard C18 columns often fail to retain it, leading to elution in the void volume and high ion suppression. Solution: Use of a Porous Graphitic Carbon (PGC) column or Hydrophilic Interaction Liquid Chromatography (HILIC).[2]

4.1 Reagents & Preparation

-

Stock Solution: Dissolve Thymidine Methyl-d3 in 50% Methanol/Water to 1 mg/mL. Store at -20°C.

-

Working IS Solution: Dilute stock to 500 ng/mL in water.

-

Deproteinization Agent: 5% Perchloric Acid (PCA) or Methanol (depending on column choice).[2][4] Note: PCA is preferred for PGC columns.

4.2 Sample Extraction Workflow (Step-by-Step)

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of Thymidine Methyl-d3 Working Solution . Vortex for 10 seconds.

-

Equilibrate: Allow to stand for 5 minutes to ensure IS equilibration with the matrix.

-

Precipitate: Add 100 µL of 5% Perchloric Acid (PCA).

-

Centrifuge: Spin at 16,000 x g for 10 minutes at 4°C.

-

Neutralize (Optional but recommended for column life): Transfer supernatant and neutralize with Potassium Carbonate if required by column specs, or inject directly if using acid-tolerant PGC columns.[2][3]

-

Transfer: Move supernatant to autosampler vial.

4.3 LC-MS/MS Parameters

| Parameter | Setting |

| Column | Hypercarb (Porous Graphitic Carbon), 100 x 2.1 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 0-2 min: 5% B; 2-5 min: Ramp to 60% B; 5.1 min: Re-equilibrate |

| Ionization | ESI Positive Mode |

| Source Temp | 400°C |

4.4 Mass Transitions (MRM)

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Thymidine (Endogenous) | 243.1 | 127.1 (Thymine Base) | ~15 |

| Thymidine Methyl-d3 (IS) | 246.1 | 130.1 (Thymine-d3 Base) | ~15 |

Note: The mass shift of +3 Da is retained in the fragment ion because the methyl group is attached to the base, not the sugar.

Figure 3: Validated bioanalytical workflow for Thymidine quantification using Methyl-d3 IS.

References

-

National Institute of Standards and Technology (NIST). Thymidine Chemical Properties and Mass Spectra. NIST Chemistry WebBook. Available at: [Link][2]

-

Schaefer, A. et al. (2020). Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with MNGIE. Journal of Clinical Medicine. Available at: [Link][2][6][4][7]

-

PubChem. Thymidine-alpha,alpha,alpha-d3 Compound Summary. National Library of Medicine. Available at: [Link][2]

Sources

- 1. Thymidine-alpha,alpha,alpha-t3 | C10H14N2O5 | CID 162681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thymidine (CAS 50-89-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Thymidine [webbook.nist.gov]

- 4. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]

- 7. researchgate.net [researchgate.net]

Stable Isotope Tracing with Thymidine-Methyl-d3: Synthesis, Quantitation, and Metabolic Flux Analysis

Primary CAS (Unlabeled Parent): 50-89-5

Target Analog CAS (Methyl-d3): 74848-84-3

Molecular Formula:

Executive Summary

This technical guide details the application of Thymidine-methyl-d3 (d3-TdR), a stable isotope-labeled analog of thymidine (CAS 50-89-5). Unlike radiolabeled tracers (

This document serves researchers in DMPK and oncology by providing a validated framework for:

-

Synthesis & Quality Control: Understanding the chemical origin and isotopic purity requirements.

-

Metabolic Tracing: Mapping the salvage pathway and measuring cell proliferation rates.

-

Quantitation: A self-validating LC-MS/MS protocol for absolute quantification of DNA incorporation.

Chemical Identity & Synthesis[1][2]

The Deuterium Advantage

The methyl group at position 5 of the pyrimidine ring is the defining feature distinguishing thymine from uracil. By labeling this site with deuterium (

-

Mass Resolution: A +3 Da shift is sufficient to distinguish exogenous (tracer) thymidine from endogenous thymidine using high-resolution mass spectrometry.

-

Metabolic Stability: The C-D bond is shorter and stronger than the C-H bond. While this creates a Kinetic Isotope Effect (KIE), it is generally negligible for DNA polymerase incorporation, making d3-TdR a faithful tracer for proliferation.

Synthetic Route

High-fidelity synthesis typically utilizes a palladium-catalyzed cross-coupling reaction to ensure position-specific labeling.

Reaction Pathway:

-

Precursor: 5-Iodo-2'-deoxyuridine (IdU).

-

Reagent: Hexamethylditin-d18 or deuterated methylboronic acid.

-

Catalyst:

.

Biological Application: The Salvage Pathway[3]

Thymidine is unique among nucleosides as it is exclusively scavenged for DNA synthesis (it is not incorporated into RNA).[1] This makes d3-TdR a specific marker for the S-phase of the cell cycle.

Mechanism of Action

Exogenous d3-TdR enters the cell via nucleoside transporters (ENT1/2) and is phosphorylated by Thymidine Kinase 1 (TK1) . This is the rate-limiting step for the salvage pathway. The resulting dTMP-d3 is rapidly converted to dTTP-d3 and incorporated into DNA.

Critical Consideration: The endogenous de novo pathway (via Thymidylate Synthase) competes with this tracer. High concentrations of d3-TdR can feedback-inhibit the de novo pathway, altering cell metabolism. Guidance: Use trace concentrations (<10 µM) for kinetic studies.

Experimental Protocol: LC-MS/MS Quantitation

This protocol describes the absolute quantification of d3-TdR incorporation into genomic DNA. This method is superior to fluorescence (EdU) for quantitative flux modeling.

Reagents & Equipment

-

Tracer: Thymidine-Methyl-d3 (>98% isotopic purity).

-

Enzymes: DNA Degradase Plus (Zymo) or Nuclease P1 + Snake Venom Phosphodiesterase.

-

Internal Standard (IS):

-Thymidine (Heavy stable isotope to correct for matrix effects). -

Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Agilent 6495).

Workflow Steps

Step 1: Cell Culture & Labeling

-

Seed cells at 50% confluency.

-

Spike media with 5 µM Thymidine-methyl-d3 .

-

Incubate for desired timepoints (e.g., 0, 4, 8, 24 hours).

-

Wash cells 3x with ice-cold PBS to remove unincorporated tracer.

Step 2: DNA Extraction & Hydrolysis

Crucial Step: You must degrade DNA back to single nucleosides to analyze them by LC-MS.

-

Extract DNA using a column-based kit (e.g., DNeasy). Do not use phenol-chloroform as residual phenol interferes with MS ionization.

-

Quantify DNA yield (Nanodrop).

-

Digest 1 µg of DNA:

-

Add 5 U Nuclease P1 (37°C, 1 hr).

-

Add 1 U Alkaline Phosphatase (37°C, 1 hr).

-

Result: A mixture of dC, dG, dA, T, and T-d3 .

-

Step 3: LC-MS/MS Parameters

Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Thymidine (Endogenous) | 243.1 | 127.1 (Base) | 20 | 15 |

| Thymidine-Methyl-d3 | 246.1 | 130.1 (Base-d3) | 20 | 15 |

| Internal Standard | 255.1 | 139.1 (Heavy Base) | 20 | 15 |

Note: The mass shift of +3 occurs on the base fragment (127 -> 130), confirming the label is on the thymine ring, not the sugar.

Data Interpretation & Quality Control

Calculation: Fractional Replacement

To determine the proliferation rate, calculate the Mole Percent Excess (MPE) or Fractional Abundance:

Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| High Background Signal | Incomplete DNA washing | Perform stringent PBS washes before lysis to remove free intracellular d3-TdR. |

| Low Ionization Efficiency | Matrix suppression | Use the |

| No Incorporation | TK1 deficiency | Verify cell line expresses Thymidine Kinase (some cancer lines are TK-). |

References

-

Hu, C. et al. (2017). Analytical strategies for targeted quantitative metabolomics in drug development. Journal of Pharmaceutical Analysis. [Link]

-

Banker, P. et al. (2020). Kinetic Isotope Effects of Thymidine Phosphorylase. ACS Chemical Biology. (Contextual grounding on enzyme kinetics). [Link]

-

Agilent Technologies. Triggered MRM LC/MS/MS Method Development for Nucleosides. [Link]

Sources

Technical Guide: Metabolic Stability & Pharmacokinetics of Methyl-d3-Thymidine In Vivo

The following technical guide details the metabolic behavior, analytical quantification, and experimental application of Methyl-d3-thymidine (

Executive Summary

Methyl-d3-thymidine (

The Stability Paradox: Researchers must distinguish between two distinct forms of "stability" when using this tracer:

-

Plasma/Metabolic Instability: In circulating plasma,

-TdR is rapidly catabolized (half-life -

Genomic Stability: Once salvaged by Thymidine Kinase 1 (TK1) and incorporated into DNA, the

-label is exceptionally stable, serving as a permanent record of S-phase activity during the labeling window.

Part 1: The Biochemistry of Stability

Structural Logic of the Tracer

The

-

Non-Exchangeable: Unlike protons on hydroxyl (

) or amine ( -

Remote from Cleavage: The primary catabolic step is the cleavage of the N-glycosidic bond by Thymidine Phosphorylase (TP). The C5-methyl group is spatially remote from the N1-C1' reaction center. Consequently, there is no significant primary Kinetic Isotope Effect (KIE) .[1] The enzyme processes

-TdR at virtually the same rate as endogenous thymidine.

The Bifurcation Point: TK1 vs. TP

Upon entering the cell via nucleoside transporters (ENT/CNT),

-

The Anabolic "Trap" (Stability): If phosphorylated by Thymidine Kinase 1 (TK1) ,

-TdR becomes-

Result: Long-term retention (days/weeks/years).[1]

-

-

The Catabolic "Drain" (Instability): If acted upon by Thymidine Phosphorylase (TP) , the glycosidic bond is cleaved.[1] The deoxyribose is recycled, and the nucleobase (Thymine-d3) is released.[1]

-

Result: Rapid clearance. The Thymine-d3 is further reduced by Dihydropyrimidine Dehydrogenase (DPD) to Dihydrothymine-d3, and eventually to

-Aminoisobutyric acid (

-

Pathway Visualization

The following diagram illustrates the metabolic fate of the tracer.

Caption: Metabolic bifurcation of Methyl-d3-thymidine.[1] TK1 mediates the stable trap (Green), while TP mediates rapid clearance (Red).[1]

Part 2: Analytical Methodologies (LC-MS/MS)

To assess metabolic stability, one must quantify the tracer against the high background of endogenous thymidine. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1]

Protocol: Plasma/Tissue Extraction

Principle: Remove proteins while preserving the nucleoside.

-

Collection: Collect blood into EDTA tubes. Centrifuge immediately (

, 10 min, -

Internal Standard (IS): Spike plasma (

) with -

Precipitation: Add

ice-cold Methanol (or Acetonitrile) containing 0.1% Formic Acid. Vortex 30s. -

Separation: Centrifuge at

for 10 min. Transfer supernatant to LC vial.

LC-MS/MS Parameters

Instrument: Triple Quadrupole (e.g., Sciex QTRAP or Agilent 6495).[1] Mode: Positive Electrospray Ionization (ESI+).[1][2]

| Analyte | Precursor ( | Product ( | Collision Energy (V) | Rationale |

| Endogenous Thymidine | 243.1 | 127.1 | 15 | Loss of deoxyribose (116 Da); detection of Thymine base ( |

| Methyl-d3-Thymidine | 246.1 | 130.1 | 15 | Precursor +3 Da; Product is Thymine-d3 base ( |

| Thymine-d3 (Metabolite) | 130.1 | 87.1 | 20 | Fragment of the base itself (Ring fragmentation).[1] |

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3,

, -

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[3]

-

Gradient: 0-1 min (2% B), 1-5 min (2%

90% B). Thymidine is polar; ensure retention avoids the void volume.

Part 3: In Vivo Pharmacokinetics

Plasma Clearance Profile

When administered intravenously (IV) or intraperitoneally (IP),

- (IP): 5–15 minutes.[1]

- (Elimination): 10–20 minutes (Species dependent; faster in mice than humans).[1]

-

Bioavailability: Oral bioavailability is low to moderate due to high "first-pass" catabolism by hepatic TP.

Experimental Implication: For labeling DNA synthesis, a "pulse" injection labels only cells currently in S-phase.[1] The label is washed out of the plasma pool within 60 minutes, providing a tight temporal window for the experiment.

DNA Hydrolysis & Quantification

To measure "Stability" in the genomic sense (proliferation rate):

-

Tissue Harvest: Flash freeze tissue.

-

DNA Extraction: Use standard genomic DNA kits (e.g., DNeasy) or Phenol-Chloroform.[1]

-

Enzymatic Digestion:

-

Mix

DNA with DNA Degradase Plus (Zymo) or a cocktail of DNase I, Phosphodiesterase I, and Alkaline Phosphatase.[1] -

Incubate at

for 2–4 hours.

-

-

Analysis: Inject the hydrolysate into LC-MS/MS.

-

Calculation:

Part 4: Experimental Workflow Diagram

The following DOT diagram outlines the validated workflow for a proliferation study using

Caption: Step-by-step workflow for in vivo methyl-d3-thymidine kinetic studies.

References

-

Dale, T. et al. (2016).[1] "3H-thymidine is a defective tool with which to measure rates of DNA synthesis."[4] ResearchGate.[5][6]

-

Steinhauser, M. L. et al. (2012).[1] "Quantifying cell division with deuterated water and multi-isotope imaging mass spectrometry (MIMS)." Nature.

-

Gustafsson, Å. et al. (2022).[1][3] "Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis." Analytical and Bioanalytical Chemistry.

-

Schramm, V. L. et al. (2010).[1][7] "Transition state analysis of thymidine hydrolysis by human thymidine phosphorylase." Journal of the American Chemical Society.[7][8]

-

Li, W. et al. (2022).[1] "The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis." Molecules.

Sources

- 1. Transition state analysis of thymidine hydrolysis by human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajmb.org [ajmb.org]

- 3. researchgate.net [researchgate.net]

- 4. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Transition State Analysis of the Arsenolytic Depyrimidination of Thymidine by Human Thymidine Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Technical Guide: Thymidine-d3 vs. BrdU Labeling for DNA Synthesis

Executive Summary: The Divergence of Detection

In the assessment of cell proliferation, BrdU (5-Bromo-2'-deoxyuridine) and Thymidine-d3 (Deuterated Thymidine) represent two fundamentally different analytical philosophies.

-

BrdU is the standard for spatial and populational analysis . It answers the question: "Which specific cells are dividing, and where are they located?" However, its detection requires aggressive DNA denaturation that compromises tissue integrity and concurrent protein analysis.

-

Thymidine-d3 is the gold standard for quantitative flux analysis . It answers the question: "What is the precise rate of DNA synthesis in this system?" It utilizes stable isotope tracing via Mass Spectrometry (LC-MS/MS), offering high precision and clinical safety without toxic side effects or tissue destruction.

This guide dissects the mechanistic, experimental, and data-interpretation differences between these two methodologies.

Part 1: Mechanistic Foundations

Both molecules function as analogs of thymidine, entering the DNA synthesis pathway primarily through the Salvage Pathway . They are phosphorylated by Thymidine Kinase 1 (TK1) during the S-phase of the cell cycle.

Pathway Visualization

Figure 1: The shared salvage pathway entry for Thymidine analogs. TK1 is the rate-limiting step for incorporation.

Part 2: BrdU – The Immunological Standard

BrdU is a halogenated pyrimidine.[1] Its detection relies on the interaction between an anti-BrdU antibody and the brominated uracil moiety.[2]

The Critical Limitation: Steric Hindrance

Anti-BrdU antibodies cannot bind to BrdU in double-stranded DNA (dsDNA) . The base pairing hides the epitope. Therefore, the DNA must be denatured (unzipped) to single-stranded DNA (ssDNA) before staining.[1]

Protocol: The "Dirty" Steps

-

Step 1: Labeling: Pulse cells/animal with BrdU (10 µM in vitro / 50-100 mg/kg in vivo).

-

Step 2: Fixation: Standard PFA or Ethanol fixation.

-

Step 3: Denaturation (The Pain Point):

-

Acid Hydrolysis: Incubate in 2M HCl for 20-30 mins. This hydrolyzes purine bases and loosens the helix.

-

Neutralization:[3] Borate Buffer (pH 8.5) is required immediately after to restore pH for antibody binding.

-

-

Step 4: Immunostaining: Apply anti-BrdU primary antibody + Fluorophore-conjugated secondary.

Causality & Consequence: The HCl treatment is harsh. It often destroys the fluorescence of GFP/RFP reporters and alters surface antigens (e.g., CD4/CD8), making multi-parameter flow cytometry difficult.

Part 3: Thymidine-d3 – The Quantitative Tracer

Thymidine-d3 contains stable deuterium isotopes (usually at the methyl group). It is non-radioactive and chemically identical to endogenous thymidine, meaning it does not trigger DNA repair mechanisms or cell cycle arrest at tracer doses.

The Detection Logic: Mass Shift

Instead of antibodies, we use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We digest the DNA down to individual nucleosides and "count" the ratio of heavy (d3) to light (d0) thymidine.

Protocol: The "Precision" Workflow

This protocol is self-validating because the mass spectrometer detects the specific molecular weight of the tracer.

-

Extraction: Lyse tissue/cells and extract genomic DNA (e.g., DNeasy or Phenol-Chloroform).

-

Hydrolysis (Crucial Step):

-

Digest DNA into single nucleosides using a Nucleoside Digestion Mix (e.g., DNA Degradase Plus or Nuclease P1 + Alkaline Phosphatase).

-

Why? LC-MS analyzes free nucleosides, not whole DNA strands.

-

-

LC-MS/MS Analysis:

-

Inject into a C18 column.

-

Monitor Transitions (MRM):

-

Endogenous Thymidine: m/z 243.1 → 127.1

-

Thymidine-d3: m/z 246.1 → 130.1 (+3 Da shift)

-

-

-

Calculation:

-

Fractional Synthesis Rate (FSR) = [d3] / ([d3] + [d0]) relative to the precursor pool enrichment.

-

Workflow Comparison Diagram

Figure 2: Workflow divergence. BrdU requires structural permeabilization; Thymidine-d3 requires molecular digestion.

Part 4: Comparative Analysis

Data Table: Key Technical Differences

| Feature | BrdU (Immunodetection) | Thymidine-d3 (LC-MS/MS) |

| Primary Output | Spatial/Count: % Positive Cells | Flux/Rate: % New DNA Synthesis |

| Detection Limit | Single Cell (High Sensitivity) | ~0.01% Enrichment (High Precision) |

| Toxicity | High: Mutagenic, alters cell cycle [1]. | None: Biologically identical to Thymidine. |

| Sample Prep | Fixation + Acid Denaturation.[4] | DNA Extraction + Hydrolysis.[3] |

| Multiplexing | Difficult (Acid destroys GFP/epitopes). | Excellent (Compatible with Proteomics/Lipidomics). |

| Clinical Use | No (Toxic). | Yes (Safe for human turnover studies) [2]. |

| Cost | Low (Antibodies are cheap). | High (Requires Mass Spec instrumentation). |

Part 5: Application Scenarios & Expert Recommendations

Scenario A: Tumor Heterogeneity Imaging

-

Goal: Determine if cancer cells at the tumor core are proliferating slower than the periphery.

-

Reasoning: You need spatial resolution. Thymidine-d3 will only give you the average rate of the homogenized tissue, masking the core-periphery difference.

Scenario B: Clinical Drug Trial (Safety)

-

Goal: Measure if a new drug suppresses bone marrow proliferation in healthy volunteers.

-

Choice: Thymidine-d3 (or 2H2O).

-

Reasoning: You cannot administer BrdU to humans due to mutagenicity. Thymidine-d3 is safe, and LC-MS provides a precise suppression percentage (e.g., "15% reduction in turnover").

Scenario C: GFP-Lineage Tracking

-

Goal: Correlate proliferation with a GFP-tagged stem cell marker.

-

Choice: Avoid BrdU. Use EdU (Click chemistry, no denaturation) or Thymidine-d3 (if sorting cells first).

-

Expert Note: If you must use BrdU with GFP, use an anti-GFP antibody to "rescue" the signal after acid wash, as the native fluorescence will be quenched.

References

-

Taupin, P. (2007).[5] BrdU immunohistochemistry for studying adult neurogenesis: Paradigms, pitfalls, limitations, and validation. Brain Research Reviews, 53(1), 198-214. Link

-

Busch, R., et al. (2007). Measurement of cell proliferation by heavy water labeling. Nature Protocols, 2, 3045–3057. Link

-

Macallan, D. C., et al. (1998). Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans.[7] Proceedings of the National Academy of Sciences, 95(2), 708-713. Link

-

Libby, S. et al. (2025). Tandem Mass Spectrometric Sequence Characterization of Synthetic Thymidine-rich Oligonucleotides. Rapid Communications in Mass Spectrometry. Link

Sources

- 1. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Synthesis of novel di-Se-containing thymidine and Se-DNAs for structure and function studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple histological technique to improve immunostaining when using DNA denaturation for BrdU labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different Effects of Bromodeoxyuridine and [3H]Thymidine Incorporation into DNA on Cell Proliferation, Position, and Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol and Application Notes for the Preparation of Thymidine-methyl-d3 Stock Solutions in DMSO

An Application Guide for Drug Development Professionals

Introduction: The Critical Role of Stable Isotope-Labeled Standards

In modern quantitative bioanalysis, particularly in methodologies leveraging liquid chromatography-mass spectrometry (LC-MS/MS), precision and accuracy are paramount. Stable Isotope-Labeled (SIL) internal standards are indispensable tools for achieving reliable quantification of analytes in complex biological matrices.[1][2] Thymidine-methyl-d3, a deuterated analog of the naturally occurring nucleoside thymidine, serves as an ideal internal standard for studies involving cell proliferation, DNA synthesis, and pharmacokinetic analysis of thymidine analogs.

The incorporation of deuterium atoms results in a compound that is chemically identical to its unlabeled counterpart but has a higher molecular weight.[3] This mass difference allows it to be distinguished by a mass spectrometer, while its identical physicochemical properties ensure it co-behaves with the endogenous analyte during sample extraction, chromatography, and ionization.[3][4] This co-behavior is essential for correcting analytical variability, including matrix effects and inconsistent sample recovery, which are common challenges in bioanalysis.[1][5]

This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of a Thymidine-methyl-d3 stock solution in dimethyl sulfoxide (DMSO), designed for researchers, scientists, and drug development professionals.

Foundational Knowledge: Reagent Properties and Selection

Thymidine-methyl-d3: The Internal Standard

Thymidine-methyl-d3 (dT-d3) is specifically labeled on the methyl group of the thymine base. This position is chemically stable and not susceptible to hydrogen-deuterium exchange with protons from solvents under typical experimental conditions, a critical feature for a robust SIL standard.[3]

Dimethyl Sulfoxide (DMSO): The Chosen Solvent

DMSO is selected as the solvent for several key reasons:

-

High Solubilizing Power: Thymidine and its analogs exhibit excellent solubility in DMSO, with concentrations of 50 mg/mL or higher being readily achievable.[6][7] This allows for the preparation of highly concentrated stock solutions.

-

Aprotic Nature: As a polar aprotic solvent, DMSO facilitates the dissolution of polar compounds without the risk of donating protons that could potentially exchange with the deuterium labels.

-

Biocompatibility in Dilution: While neat DMSO is cytotoxic, it is miscible with aqueous media and generally well-tolerated by most cell lines at final concentrations below 0.5% (v/v).

Crucial Consideration: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] Contaminated DMSO can significantly reduce the solubility of many organic compounds.[7] Therefore, the use of fresh, anhydrous (or low-water content) DMSO is mandatory for this protocol to ensure complete and consistent dissolution.

Key Compound Specifications

All quantitative data for Thymidine-methyl-d3 has been consolidated into the table below for ease of reference. These values are essential for accurate calculations during stock solution preparation.

| Parameter | Value | Source(s) |

| Chemical Formula | C₁₀H₁₁D₃N₂O₅ | [9] |

| Molecular Weight (MW) | ~245.25 g/mol | [9][10] |

| CAS Number | 74848-84-3 | [10] |

| Appearance | Crystalline solid / White to off-white powder | [6][11] |

| Solubility in DMSO | Soluble; ≥ 50 mg/mL | [6][7][9] |

| Purity | ≥98% (typical) | [11] |

Note: The exact molecular weight may vary slightly between manufacturers. Always refer to the Certificate of Analysis (CoA) for the specific lot being used.

Safety and Handling: A Self-Validating System

A protocol's trustworthiness is grounded in its safety. Adherence to the following guidelines is non-negotiable.

-

Thymidine-methyl-d3:

-

While not classified as hazardous under GHS, it should be handled as a potentially hazardous substance.[12]

-

Avoid inhalation of dust and direct contact with skin and eyes.[11][13] In case of dust formation, use appropriate respiratory protection.[14]

-

Wear standard Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and gloves.[14]

-

-

Dimethyl Sulfoxide (DMSO):

-

DMSO is a combustible liquid; keep it away from heat, sparks, and open flames.[8][15][16]

-

Primary Hazard: DMSO is rapidly absorbed through the skin and can act as a carrier for other dissolved substances.[17] This means any toxic compound dissolved in DMSO can be transported into the body. Exercise extreme caution when handling DMSO solutions containing potentially hazardous materials.[17]

-

Use appropriate gloves (butyl rubber gloves are often recommended over nitrile for prolonged contact with DMSO).[16]

-

Handle in a well-ventilated area or a chemical fume hood.[14][17]

-

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common concentration for downstream applications.

Required Materials & Equipment

-

Thymidine-methyl-d3 (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

-

Analytical balance (readable to at least 0.1 mg)

-

Amber or opaque microcentrifuge tubes or glass vials

-

Sterile, low-retention polypropylene conical tubes (e.g., 15 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Bath sonicator

-

Personal Protective Equipment (PPE): Lab coat, safety glasses, appropriate gloves

Stock Solution Preparation Workflow

The following diagram outlines the logical flow of the preparation protocol.

Caption: Workflow for preparing Thymidine-methyl-d3 stock solution.

Step-by-Step Methodology

Step 1: Pre-calculation of Required Mass

Before entering the lab, calculate the mass of Thymidine-methyl-d3 required. For a 10 mM stock solution:

-

Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Example for 2 mL of 10 mM (0.010 M) stock: Mass (mg) = 0.010 mol/L × 0.002 L × 245.25 g/mol × 1000 mg/g = 4.905 mg

-

Scientist's Note: It is often practical to weigh a slightly larger, more manageable mass (e.g., 5 mg) and adjust the volume of DMSO accordingly to achieve the target concentration.

-

Revised Calculation (for 5 mg): Volume (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (mmol/L) = [5 mg / 245.25 g/mol ] / 10 mmol/L = 2.039 mL

-

Step 2: Weighing and Transfer

-

Place a weigh boat or microfuge tube on the analytical balance and tare it.

-

Carefully weigh the calculated mass of Thymidine-methyl-d3 powder (e.g., 5.0 mg).

-

Transfer the powder to an appropriate sterile conical tube. Gently tap the weigh boat to ensure a quantitative transfer.

-

Rationale: Using a conical tube provides a larger surface area and volume to work with during dissolution compared to a small vial, minimizing loss of material.

-

Step 3: Dissolution

-

Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 2.039 mL) to the conical tube containing the powder.

-

Immediately cap the tube tightly and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution against a light source. If any solid particles remain, place the tube in a bath sonicator for 5-10 minutes, or until the solution is completely clear.[6][18]

-

Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which helps to break apart solute aggregates and accelerate dissolution, ensuring a homogenous stock solution. Using fresh, anhydrous DMSO is critical here for success.[7]

-

Step 4: Aliquoting and Storage

-

Once the Thymidine-methyl-d3 is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in amber or opaque, properly labeled cryovials.

-

For short-term storage (up to 1 month), solutions can be stored at -20°C.[6]

-

For long-term stability (6 months or more), store the aliquots at -80°C.[6]

-

Trustworthiness: Aliquoting is a critical self-validating step. It prevents the degradation that can occur from repeated freeze-thaw cycles of the main stock solution and minimizes the risk of contamination and moisture absorption from ambient air each time the stock is accessed.[6] Light-protected vials are used to prevent potential photodegradation.

-

Applications in Research and Development

-

Internal Standard in LC-MS/MS: The primary application is as an internal standard for the quantification of unlabeled thymidine or related therapeutic nucleoside analogs in biological samples (e.g., plasma, cell lysates).[1][5] The SIL standard is spiked into samples at a known concentration at the beginning of the sample preparation process.

-

Cell Proliferation Assays: While radiolabeled [³H]-Thymidine is traditionally used, stable isotope-labeled versions can be used in proliferation assays that are analyzed by mass spectrometry, offering a non-radioactive alternative for tracing DNA synthesis.[19][20]

-

Metabolic Flux Analysis: Used to trace the metabolic fate of thymidine through various salvage and de novo synthesis pathways within cells.

References

-

University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

-

ResearchGate. (2019). How to make Thymidine solution and How to perform thymidine double block in 293T cells?[Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thymidine. [Link]

-

Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH): Thymidine. [Link]

-

ResearchGate. (2025). Thermal Isomerisation of Vitamin D3 in Dimethyl Sulfoxide. [Link]

-

National Institutes of Health. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl sulfoxide. [Link]

-

National Institutes of Health. (2023). Thymidine nucleotide metabolism controls human telomere length. [Link]

-

Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. [Link]

-

Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?[Link]

-

National Institutes of Health. (n.d.). Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division. [Link]

-

Bio. (2005). Material Safety Data Sheet: Thymidine. [Link]

-

University of Waterloo. (2023). DIMETHYL SULFOXIDE (DMSO) Safety Summary. [Link]

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

-

LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

Sources

- 1. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. scispace.com [scispace.com]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. carlroth.com [carlroth.com]

- 9. usbio.net [usbio.net]

- 10. THYMIDINE, METHYL-D3 CAS#: 74848-84-3 [m.chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. carlroth.com [carlroth.com]

- 15. depts.washington.edu [depts.washington.edu]

- 16. uwaterloo.ca [uwaterloo.ca]

- 17. greenfield.com [greenfield.com]

- 18. Thymidine | DThyd | cell synchronizing agent | TargetMol [targetmol.com]

- 19. revvity.com [revvity.com]

- 20. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of DNA Synthesis with Thymidine-d3 using LC-MS/MS

Executive Summary & Introduction

The accurate measurement of DNA synthesis is a cornerstone of oncology, toxicology, and regenerative medicine. Historically, this field has been dominated by radiolabeling (

This guide details the Thymidine-d3 (Methyl-d3-thymidine) Stable Isotope Dilution method. This approach represents "Gold Standard 2.0" for proliferation assays. By utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can achieve absolute quantification of DNA synthesis rates without radioactivity or antibody artifacts.

Key Advantages[3]

-

Safety: Non-radioactive and non-toxic at tracer doses.

-

Precision: Mass spectrometry provides absolute quantification (fmol incorporated), unlike relative fluorescence intensity.

-

Integrity: No DNA denaturation required; compatible with downstream genomic sequencing.

Principle of Operation: The Salvage Pathway

Thymidine-d3 is incorporated into DNA via the pyrimidine salvage pathway . Unlike de novo synthesis, which builds nucleotides from amino acids and bicarbonate, the salvage pathway recycles extracellular nucleosides.

Exogenous Thymidine-d3 enters the cell and is phosphorylated by Thymidine Kinase 1 (TK1) to forming TMP-d3. This is the rate-limiting step. It is subsequently phosphorylated to TTP-d3 and incorporated into the nascent DNA strand by DNA Polymerase.

Visualization: The Thymidine Salvage Pathway

Figure 1: The pyrimidine salvage pathway facilitates the incorporation of exogenous Thymidine-d3 into genomic DNA. TK1 is the primary regulatory enzyme.

Experimental Protocol

Phase 1: Labeling Strategy

A. In Vitro (Cell Culture)

-

Dose: Add Thymidine-d3 to culture media at 5–20 µM .

-

Note: Concentrations <1 µM may lead to rapid depletion of the tracer, complicating kinetic calculations.

-

-

Duration: Pulse for 2–24 hours depending on the cell cycle length.

-

Control: Always include a non-labeled control group to establish the LC-MS/MS background baseline.

B. In Vivo (Rodent Models)

-

Drinking Water: 0.5 – 1.0 mg/mL in drinking water (with 1% sucrose to improve palatability) for long-term turnover studies (3–21 days).

-

Intraperitoneal (IP) Injection: 50 mg/kg body weight for "flash" labeling (1–4 hours).

Phase 2: Sample Preparation (Critical Path)

The success of this assay depends entirely on the purity of the DNA and the completeness of enzymatic digestion.

Step 1: Genomic DNA Extraction Use a silica-column based kit (e.g., Qiagen DNeasy) to ensure removal of free nucleotides (the intracellular pool).

-

Validation Check: If free Thymidine-d3 remains in the sample, it will artificially inflate the synthesis rate. Perform an ethanol wash step twice.

Step 2: Enzymatic Hydrolysis (The "One-Step" Cocktail) DNA must be broken down into single nucleosides (dA, dC, dG, dT) for MS analysis.

-

Reagents:

-

DNAse I (or Benzonase): Endonuclease to fragment DNA.

-

Phosphodiesterase I (PDE I): Exonuclease to release nucleotides (dNMPs).

-

Alkaline Phosphatase (Alk Phos): Removes the phosphate group to yield nucleosides.

-

-

Protocol:

-

Dilute 1–5 µg of purified DNA in 50 µL of Digestion Buffer (10 mM Tris-HCl, pH 7.9, 10 mM MgCl2).

-

Add Enzyme Mix: 2U DNAse I + 0.05U PDE I + 2U Alk Phos.

-

Incubate at 37°C for 3–6 hours .

-

Stop reaction by heating to 95°C for 5 mins (optional) or filtering through a 3kDa MWCO filter to remove enzymes.

-

Phase 3: LC-MS/MS Quantification

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 0% B to 15% B over 5 minutes (Thymidine is polar and elutes early).

MRM Transitions (Positive Mode ESI):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| Thymidine (Unlabeled) | 243.1 | 127.1 | Loss of deoxyribose sugar |

| Thymidine-d3 | 246.1 | 130.1 | Methyl-d3 group retained on base |

| Internal Standard | 267.1 | 151.1 | e.g., Thymidine- |

Visualization: Analytical Workflow

Figure 2: Step-by-step analytical workflow from biological sampling to data output.[3][4][5][6][7]

Data Analysis & Calculations

To quantify proliferation, we calculate the Fractional Synthesis Rate (FSR) . This represents the proportion of the DNA pool that was newly synthesized during the labeling period.

Step 1: Calculate Enrichment (Mole Percent Excess - MPE)

First, determine the ratio of labeled to total thymidine in the DNA hydrolysate.

Step 2: Calculate FSR

The FSR requires knowledge of the "Precursor Enrichment" (

Critical Consideration: If

Comparative Analysis: Why Switch?

| Feature | Thymidine-d3 (LC-MS) | BrdU (Antibody) | |

| Detection | Mass Spectrometry | Fluorescence/Colorimetric | Scintillation/Autoradiography |

| Quantification | Absolute (molar) | Relative (intensity) | Relative (CPM) |

| Toxicity | Negligible | Cytotoxic/Mutagenic | Radiotoxic |

| DNA Status | Intact | Denatured (ssDNA) | Intact |

| Multiplexing | Excellent (with proteomics) | Limited | Poor |

References

-

Hu, V. W., et al. (2002). "

H-thymidine is a defective tool with which to measure rates of DNA synthesis."[8] The FASEB Journal.[8] Demonstrates the cytotoxicity of radiolabels compared to stable isotopes.[8] Link -

Quinlivan, E. P., & Gregory, J. F. (2008). "DNA digestion to deoxyribonucleoside: A simplified one-step procedure." Analytical Biochemistry. Describes the optimized enzymatic hydrolysis cocktail. Link

-

Rakic, P. (2011). "Different effects of bromodeoxyuridine and [

H]thymidine incorporation into DNA on cell proliferation, position, and fate." Journal of Neuroscience. Highlights the pitfalls of BrdU in developmental biology. Link -

Banker, G., et al. (2025). "Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses." ResearchGate.[1] Recent validation of hydrolysis protocols for mass spectrometry. Link

-

Mori, M., et al. (1984). "Determination of DNA base composition by reversed-phase high-performance liquid chromatography." FEMS Microbiology Letters. Foundational work on nucleoside separation. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thymidine Analogues for Tracking DNA Synthesis [mdpi.com]

- 3. epigentek.com [epigentek.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Preparation and enzymatic hydrolysis of dinucleoside monophosphates and DNA modified with aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

mass spectrometry parameters for Thymidine Methyl-d3 detection

Application Note: Quantitative Analysis of Thymidine Methyl-d3 by LC-MS/MS

Introduction & Scope

Thymidine (dT) is a critical pyrimidine nucleoside involved in DNA synthesis. The quantification of Thymidine and its stable isotope analog, Thymidine Methyl-d3 (dT-d3) , is pivotal in two primary research domains:

-

Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE): In this rare autosomal recessive disorder, Thymidine Phosphorylase activity is deficient, leading to toxic accumulation of Thymidine in plasma. dT-d3 serves as the gold-standard Internal Standard (IS) for clinical quantification.

-

Metabolic Flux Analysis: dT-d3 is used as a tracer to monitor de novo DNA synthesis and salvage pathways in proliferation assays.

This protocol details the mass spectrometry parameters, chromatographic separation, and extraction methodologies required for the robust detection of Thymidine Methyl-d3. It prioritizes data integrity through self-validating quality controls.

Chemical Properties & MS Theory

Analyte: Thymidine Methyl-d3 (

Fragmentation Mechanism

In Electrospray Ionization (ESI) positive mode, Thymidine Methyl-d3 forms a protonated precursor

-

Precursor:

246.1 -

Neutral Loss: 116 Da (2-deoxyribose sugar)

-

Product Ion:

130.1 (Thymine-d3 base)

Note: The deuterium label is located on the methyl group of the thymine base. Therefore, the label is retained in the product ion, ensuring high specificity.

Figure 1: Fragmentation pathway of Thymidine Methyl-d3 in ESI+ mode. The charge is retained on the nucleobase.

LC-MS/MS Acquisition Parameters

The following parameters are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Source Parameters (ESI+)

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | Nucleosides protonate readily on the N3 nitrogen. |

| Spray Voltage | 3500 - 4500 V | Moderate voltage prevents in-source fragmentation. |

| Source Temp | 500°C | High temp required to desolvate polar mobile phases. |

| Curtain Gas | 35 psi | Prevents solvent droplets from entering the vacuum. |

| Declustering Potential (DP) | 60 V | Optimized to minimize in-source loss of the sugar moiety. |

MRM Transitions

| Compound | Precursor ( | Product ( | Dwell (ms) | CE (eV) | CXP (V) | Role |

| Thymidine (Endogenous) | 243.1 | 127.1 | 50 | 18 | 10 | Quantifier |

| Thymidine (Qualifier) | 243.1 | 109.1 | 50 | 30 | 12 | Qualifier (Loss of |

| Thymidine Methyl-d3 | 246.1 | 130.1 | 50 | 18 | 10 | Internal Standard |

Expert Insight: Do not use the loss of water (

246.1228.1) as a primary transition. It is non-specific and suffers from high background noise in plasma matrices. The base fragment ( 130.1) is the only robust quantifier.

Chromatographic Method

Nucleosides are highly polar and poorly retained on standard C18 columns. Two approaches are recommended: Porous Graphitic Carbon (PGC) for maximum retention, or HILIC for sensitivity.

Recommended Method: Reverse Phase (Modified C18)

-

Column: Waters HSS T3 or Phenomenex Kinetex Polar C18 (

mm, 1.8 µm). -

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | %B | Event |

|---|---|---|

| 0.00 | 2 | Load/Hold (Critical for polar retention) |

| 1.00 | 2 | End of loading |

| 4.00 | 90 | Elution gradient |

| 5.00 | 90 | Wash |

| 5.10 | 2 | Re-equilibration |

| 8.00 | 2 | End of Run |

Critical Note on Isotope Effect: Deuterated compounds often elute slightly earlier than their non-deuterated analogs on Reverse Phase columns. Expect Thymidine Methyl-d3 to elute ~0.05–0.1 min before endogenous Thymidine. This separation is normal and confirms the presence of the isotope.

Sample Preparation Protocols

Protocol A: Protein Precipitation (High Throughput)

Best for: Plasma samples > 50 ng/mL

-

Aliquot: Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube.

-

Spike IS: Add 10 µL of Thymidine Methyl-d3 working solution (500 ng/mL in water).

-

Precipitate: Add 150 µL of ice-cold Methanol (1:3 ratio).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 14,000 x g for 10 minutes at 4°C.

-

Transfer: Move supernatant to an HPLC vial.

-

Dilute: Dilute 1:1 with Mobile Phase A (Water + 0.1% FA) to match initial mobile phase conditions. Failure to dilute will cause peak fronting.

Protocol B: Solid Phase Extraction (High Sensitivity)

Best for: Trace analysis (< 10 ng/mL) or Urine

-

Cartridge: Waters Oasis HLB or Phenomenex Strata-X (30 mg).

-

Condition: 1 mL Methanol followed by 1 mL Water.

-

Load: Mix 100 µL Sample + 10 µL IS + 200 µL 0.1% Formic Acid. Load onto cartridge.

-

Wash: 1 mL 5% Methanol in Water. (Removes salts/proteins).[2]

-

Elute: 2 x 250 µL Methanol.

-

Dry & Reconstitute: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL 2% Methanol/Water.

Workflow Visualization

Figure 2: End-to-end analytical workflow for Thymidine Methyl-d3 quantification.

Quality Control & Troubleshooting

Self-Validating System Checks

To ensure scientific integrity, every run must meet these criteria:

-

IS Area Stability: The peak area of Thymidine Methyl-d3 in unknown samples should be within ±15% of the mean IS area in the calibration standards. Deviation suggests matrix suppression.

-

Retention Time Lock: The RT of the analyte must be within ±0.05 min of the IS (accounting for the slight deuterium shift mentioned in Section 4).

-

Blank Check: Inject a double blank (no analyte, no IS) after the highest standard to check for carryover. Thymidine is "sticky" on some HILIC phases.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Ion Suppression | Switch from PPT to SPE; ensure Source Temp is >450°C. |

| Peak Fronting | Solvent Mismatch | Ensure injection solvent matches starting mobile phase (High Aqueous). |

| Cross-talk | IS Purity | Check if unlabeled Thymidine contributes to 246.1 channel (unlikely with +3 Da shift, but possible at high concentrations). |

References

-

Li, F., et al. "Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy." Journal of Clinical Medicine, 2020.

-

Human Metabolome Database (HMDB). "Thymidine Spectral Data." HMDB0000012.

-

Cambridge Isotope Laboratories. "Stable Isotope Standards for Mass Spectrometry in Clinical Research."

-

Toyo'oka, T. "Modern derivatization methods for separation and detection of amino acids and nucleosides." Journal of Chromatography B, 2012.

Sources

- 1. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma | MDPI [mdpi.com]

synthesis of oligonucleotides using methyl-d3-thymidine phosphoramidites

Application Note: High-Fidelity Synthesis of Oligonucleotides Incorporating Methyl-d3-Thymidine

Executive Summary

The incorporation of deuterium into oligonucleotide therapeutics and research tools has emerged as a critical strategy for structural biology (NMR) and metabolic profiling.[1] Methyl-d3-thymidine (d3-T) replaces the standard methyl group at the C5 position of the pyrimidine ring with a trideuteromethyl group (

This guide provides a validated protocol for synthesizing oligonucleotides using 5'-Dimethoxytrityl-5-(methyl-d3)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite .[1][2] Unlike bulky modifications that require significant cycle alteration, d3-T is sterically and chemically isomorphous to native thymidine, allowing for seamless integration into standard workflows while providing a distinct mass signature (+3.018 Da per insertion) and NMR silence at the methyl resonance.[1][2]

Scientific Rationale & Applications

The Deuterium Isotope Effect in Oligonucleotides

While often used in small molecule drugs to reduce metabolic clearance (the Kinetic Isotope Effect), in oligonucleotides, d3-T serves two primary distinct functions:[1][2]

-

NMR Structural Simplification: The proton signal for the thymine methyl group (approx.[1] 1.6 ppm) is often crowded in large DNA/protein complexes.[1][2] Using d3-T renders this position "invisible" in

-NMR, allowing researchers to assign resonances of surrounding residues or bound ligands without spectral overlap.[1][2] -

Mass Spectrometry Tagging: The +3 Da shift is definitive. It allows for the discrimination between endogenous DNA and synthetic therapeutic strands in complex biological matrices (plasma/tissue) without the need for radioactive tracers.[1]

Chemical Isomorphism

The Van der Waals radius of the C-D bond is slightly shorter than the C-H bond, but the overall steric volume is nearly identical. Consequently, d3-T does not destabilize the DNA duplex (

Synthesis Workflow Visualization

The following diagram illustrates the critical insertion points and decision metrics for d3-T incorporation.

Figure 1: Solid-phase synthesis workflow highlighting the seamless integration of d3-T phosphoramidites (Red Node) into the standard cycle.

Experimental Protocol

Materials & Reagents

-

Monomer: 5'-DMT-5-(methyl-d3)-2'-deoxyuridine 3'-CE phosphoramidite.[1][2]

-

Diluent: Anhydrous Acetonitrile (MeCN), water content <30 ppm.[1][2]

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1][2]

-

Support: Standard CPG or Polystyrene support (500 Å or 1000 Å depending on length).[1][2]

Synthesizer Configuration

-

Concentration: Dissolve the d3-T amidite to a final concentration of 0.1 M .

-

Coupling Time:

Deprotection Strategy

The methyl-d3 group is non-reactive and stable under basic conditions.[1][2] It does not require "Ultra-Mild" chemistry unless other sensitive modifications (e.g., Cyanine dyes, RNA bases) are present in the same oligo.[1][2]

| Method | Reagent | Condition | Compatibility |

| Standard | Conc. | 55°C for 8-16 hours | Recommended for unmodified DNA backbones.[1][2] |

| Fast | AMA (1:1 | 65°C for 20 mins | Compatible, but ensure no Bz-protected C is present (use Ac-C). |

| Mild | RT for 4-12 hours | Compatible (used for labile dyes).[1][2] |

Quality Control & Data Analysis

Mass Spectrometry Verification

The most critical validation step is confirming the mass shift. The incorporation of deuterium results in a predictable mass increase.[1]

-

Formula:

[2] -

Calculation Example:

HPLC Purification

-

Retention Time: Deuterated isotopologues may exhibit a very slight decrease in retention time on Reverse-Phase HPLC (RP-HPLC) due to the slightly lower lipophilicity of the C-D bond compared to C-H.[1][2] However, for oligonucleotides >10-mer, this shift is usually indistinguishable from the native peak width.

-

Purity Criteria: Target >90% full-length product (FLP) before biological application.

NMR Validation (Optional)

For structural studies, acquire a 1D

-

Success Criteria: Complete absence of the singlet peak at ~1.6 ppm (corresponding to the thymine methyl) for the modified residues.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Coupling Efficiency (<98%) | Wet Acetonitrile | Replace diluent; ensure <30 ppm water content. |

| Mass Spec shows Native Mass | Reagent Swap / Contamination | Verify vial label. Ensure lines were purged if switching from native T. |

| Incomplete Deprotection | Old Reagents | Use fresh Ammonium Hydroxide.[1] The d3-group does not hinder deprotection.[1][2] |

| Unexpected n-1 peaks | Capping Failure | Check Acetic Anhydride/NMI delivery. d3-T does not inherently cause n-1 failures.[1][2] |

References

-

Glen Research. Synthesis using methyl phosphonamidites and modified bases.[1] (Standard protocols for modified DNA).[1][2]

-

Ono, A., et al. (1994). Preparation and heteronuclear 2D NMR spectroscopy of a DNA dodecamer containing a thymidine residue with a uniformly 13C-labeled deoxyribose ring.[1][2][3] Journal of Biomolecular NMR.[1][2][3] (Demonstrates synthesis utility for NMR).

-

Integrated DNA Technologies (IDT). Oligonucleotide synthesis: Coupling efficiency and quality control.[1][2][4] (Baseline industry standards for phosphoramidite chemistry).

-

Hermann, P., et al. Stereoselective synthesis of methyl-d3-thymidine.[2] (Chemical background on the monomer stability).

-

BocSci. Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (Mechanistic grounding for coupling times).

Sources

- 1. Synthesis and properties of oligonucleotides containing 4-thiothymidine, 5-methyl-2-pyrimidinone-1-beta-D(2'-deoxyriboside) and 2-thiothymidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and heteronuclear 2D NMR spectroscopy of a DNA dodecamer containing a thymidine residue with a uniformly 13C-labeled deoxyribose ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. idtdna.com [idtdna.com]

Troubleshooting & Optimization

optimal storage conditions for deuterated thymidine solutions

Technical Guide & Troubleshooting Hub

Welcome to the Stable Isotope Support Center. This guide is designed for researchers utilizing deuterated thymidine (e.g., [methyl-d3]-thymidine, [d4]-thymidine) in metabolic labeling, NMR, or mass spectrometry (MS) workflows. Unlike standard reagents, deuterated compounds require specific handling to maintain both chemical purity (intact molecule) and isotopic integrity (prevention of label loss).

Part 1: Critical Storage Parameters

The stability of deuterated thymidine solutions is governed by three variables: Hydrolytic Cleavage , Microbial Degradation , and Isotopic Exchange .

Temperature & Phase

-

Solid State: Stable for ≥4 years at -20°C. Hygroscopic; keep desiccated.

-

Solution State:

Solvent Selection & Solubility

The choice of solvent dictates the degradation pathway.

| Solvent | Solubility Limit | Stability Risk | Recommended Use |

| DMSO | ~10–16 mg/mL | Low. Prevents hydrolysis; bacteriostatic. | Long-term stock solutions.[1][3] |

| Ethanol | Low (<5 mg/mL) | Medium. Evaporation alters concentration. | Not recommended for high-conc stocks. |

| Water/PBS | ~5 mg/mL | High. Prone to bacterial growth & hydrolysis. | Immediate use only. Must be sterile filtered.[1][3] |

The Isotope Exchange Factor (Crucial)

Users often confuse chemical degradation with isotopic exchange .

-

Non-Labile Sites (C-D bonds): The deuterium atoms on the methyl group (d3) or the pyrimidine ring (d4) are covalently bonded to carbon. These are stable under standard storage conditions. They do not exchange with the solvent.

-

Labile Sites (N-D, O-D bonds): Deuterium on the hydroxyl (-OD) or amine (-ND) groups will exchange instantaneously with hydrogen if dissolved in protonated solvents (H₂O, MeOH).

-

Implication: If you dissolve fully deuterated thymidine in water, you will lose the D-label at the exchangeable positions. This is normal and usually irrelevant for MS quantification if the transition monitors the carbon backbone.

-

Part 2: Workflow & Protocols

Visualizing the Storage Workflow

The following diagram outlines the decision logic for handling incoming deuterated thymidine to maximize shelf-life.

Caption: Decision matrix for solubilization and storage. Note the mandatory filtration step for aqueous solutions to prevent microbial consumption of the nucleoside.

Protocol: Preparation of Stock Solutions

Objective: Create a sterile, stable stock solution (e.g., 10 mM) minimizing isotopic dilution.

-

Equilibration: Allow the product vial to warm to room temperature before opening. Opening a cold vial causes condensation, introducing H₂O which accelerates degradation.

-

Dissolution:

-

For Chemical Stocks: Add anhydrous DMSO to the vial. Vortex gently.

-

For Biological Stocks: Add sterile PBS or water. Note: Aqueous solutions must be used immediately or frozen. Do not store at 4°C.

-

-

Sterilization (Aqueous only): Pass the solution through a 0.22 µm PVDF or PES syringe filter. Thymidine is a nutrient source; bacteria will consume it rapidly in non-sterile buffers.

-

Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in amber microtubes.

-

Storage: Flash freeze in liquid nitrogen (optional but best) and store at -80°C.

Part 3: Troubleshooting Guide (Q&A)

Scenario A: "My LC-MS signal shows a mass shift."

User Query: "I dissolved Thymidine-d4 in water, and my Mass Spec shows a lower mass than expected. Did the deuterium fall off?"

Root Cause Analysis: This is likely Back-Exchange , not degradation.

-

Mechanism: Thymidine-d4 typically has deuterium at the methyl (C5) and ring (C6) positions (Stable) and potentially on the hydroxyl/amine groups (Labile).

-

Diagnosis: If you dissolved in H₂O, the -OD and -ND groups became -OH and -NH within seconds.

-

Solution: Calculate your expected parent ion mass based only on the non-exchangeable carbons (C-D bonds). If the C-D label is lost, this indicates extreme pH exposure (pH > 10) or metabolic processing.

Scenario B: "There is a white precipitate in my thawed aliquot."

User Query: "I stored 10 mg/mL stock in PBS at -20°C. Upon thawing, it's cloudy."

Root Cause Analysis:

-

Solubility Crash: PBS lowers the solubility of thymidine compared to pure water due to the "salting-out" effect. 10 mg/mL is bordering the saturation limit in cold PBS.

-

Solution: Warm the vial to 37°C and vortex. If it does not redissolve, the thymidine may have crystallized irreversibly or degraded. For future stocks, reduce concentration to 5 mg/mL in PBS or use DMSO.

Scenario C: "My cell culture results are inconsistent between batches."

User Query: "Using old thymidine-d3 stocks (stored at -20°C for 6 months) yields lower incorporation rates."

Root Cause Analysis:

-

Chemical Hydrolysis: Over time, the N-glycosidic bond hydrolyzes, releasing free Thymine (base) and Deoxyribose. Thymine is not incorporated into DNA via the salvage pathway as efficiently as Thymidine.

-

Validation: Run a simple HPLC or LC-MS check. A peak at the mass of Thymine (base) confirms degradation.

Part 4: Degradation Pathway Visualization

Understanding how the molecule breaks down helps prevent it.

Caption: The primary degradation pathway is the hydrolysis of the N-glycosidic bond, rendering the compound useless for DNA labeling applications.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I autoclave deuterated thymidine solutions? A: No. Autoclaving (121°C) will accelerate hydrolysis of the glycosidic bond. Always use sterile filtration (0.22 µm).[1]

Q: Does light affect deuterated thymidine? A: Thymidine is not intensely photosensitive like fluorescent dyes, but UV light can induce dimerization (thymine dimers). Store in amber vials or wrapped in foil as a precaution.

Q: Why use -80°C instead of -20°C? A: While -20°C is sufficient for chemical stability, -80°C virtually stops all enzymatic activity. If your solution was accidentally contaminated with trace nucleases or bacteria, -20°C might not fully halt degradation, whereas -80°C will.

Q: Does the "Kinetic Isotope Effect" (KIE) make deuterated thymidine more stable? A: Chemically, yes, slightly. C-D bonds are stronger than C-H bonds.[4] However, this protects against oxidative metabolism (e.g., by CYP450 enzymes). It does not protect against the primary storage threat: hydrolytic cleavage of the sugar-base bond.

References

-

National Institutes of Health (NIH). (2021). Trends in the Hydrogen−Deuterium Exchange at Carbon Centers. PMC8150782. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Isotopic Exchange of Methyl-d3

Status: Operational Ticket ID: ISO-STAB-001 Subject: Preventing Deuterium Washout (H/D Exchange) in Solution Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division[1]

Mission Statement

You are experiencing signal loss or mass shifts in your methyl-d3 labeled compounds. This is likely due to Hydrogen-Deuterium Exchange (HDX) , a thermodynamic inevitability driven by the kinetic isotope effect (KIE) and solvent interactions.[1] This guide provides the protocols to arrest this process, ensuring your metabolic studies and NMR data remain valid.

Module 1: The Mechanic of Loss (Root Cause Analysis)

Before applying a fix, you must diagnose the "lability risk" of your specific methyl-d3 group.[1] Not all deuteriums are equal.[1][2][3][4][5][6]

The Lability Spectrum

-

Low Risk (Stable): Methyl-d3 attached to an aromatic ring (e.g., Toluene-d3) or an unactivated carbon.[1] These require extreme conditions to exchange.[1]

-

High Risk (Labile): Methyl-d3 attached to a heteroatom (O-CD3, N-CD3) or Alpha (

) to a Carbonyl (e.g., Acetophenone-d3).[1]

The Mechanism: Keto-Enol Tautomerization

The most common cause of methyl-d3 loss is the keto-enol tautomerization cycle. If your methyl group is adjacent to a carbonyl (C=O), the acidity of the

Figure 1: The mechanism of deuterium washout via keto-enol tautomerization. Once the cycle begins, statistical probability favors total replacement of D with H in protic solvents.

Module 2: Solvent Strategy (The Aprotic Shield)

The Directive: If your molecule has an exchangeable position, eliminate the source of protons.

Troubleshooting Guide: Solvent Selection

| Solvent Class | Risk Level | Recommendation | Technical Rationale |

| Water ( | CRITICAL | AVOID | Infinite source of protons.[1] Exchange is rapid for activated methyls.[1] |

| Methanol ( | HIGH | AVOID | Labile hydroxyl proton exchanges readily.[1] |

| Chloroform ( | MODERATE | CAUTION | Often acidic due to HCl formation over time.[1] Must be neutralized (passed through basic alumina) before use.[1] |

| DMSO-d6 | LOW | PREFERRED | Aprotic and polar.[1] No exchangeable protons.[1] High solubility for most drugs.[1] |

| Acetonitrile-d3 | LOW | PREFERRED | Aprotic.[1] Excellent for LC-MS standards. |

Protocol: The "Dry Lock" Preparation

Use this for preparing stock solutions of labile methyl-d3 compounds.

-

Glassware Prep: Oven-dry all vials to remove surface moisture.[1]

-

Solvent Choice: Select DMSO-d6 (99.9% D) or Acetonitrile-d3 .[1]

-

The "Ampoule Rule": Use single-use ampoules of deuterated solvent. Old bottles of DMSO-d6 absorb atmospheric water (H2O), which introduces a proton source.[1]

-

Inert Atmosphere: Flush the headspace of the vial with Argon or Nitrogen immediately after dissolving.[1]

-

Storage: Store at -20°C. Lower temperatures kinetically inhibit the exchange reaction.[1]

Module 3: pH Management (The Kinetic Trap)

If you must work in aqueous conditions (e.g., for a biological assay), you cannot avoid water.[1] Instead, you must control the kinetics by managing pH.[1]

The "Goldilocks Zone"

Exchange is catalyzed by both acid (

-

Base Catalysis: Generally orders of magnitude faster than acid catalysis for C-H bonds.[1]

-

Target pH: For most ketones/esters, the rate of exchange is minimized between pH 4.0 and 5.5 .[1]

Buffer Selection Guide

WARNING: Avoid Phosphate buffers if possible. Phosphate ions can act as "general base catalysts," accelerating proton removal even at neutral pH.[1]

| Buffer System | Suitability | Notes |

| Acetate (pH 4.5) | Excellent | Minimizes base catalysis.[1] |

| Ammonium Formate | Good | Volatile (LC-MS compatible).[1] |

| Phosphate (PBS) | Poor | Can catalyze exchange via general base mechanism.[1] |

| Tris / Carbonate | Critical Failure | High pH will strip deuterium rapidly.[1] |

Module 4: Analytical Verification (QC)

How do you know if your label is intact? You must validate stability before running your expensive metabolic study.[1]

Method A: 1H-NMR (The "Invisible" Check)

Deuterium is silent in proton NMR.[7] If your label is stable, the methyl region should be empty .[1]

-

T0 Scan: Dissolve sample. Run 1H-NMR immediately.

-

Pass Criteria: No signal at the methyl shift (e.g., ~2.1 ppm for methyl ketone).[1]

-

-

T24 Scan: Incubate sample for 24 hours. Run 1H-NMR.

Method B: Mass Spectrometry (The Mass Shift)

-

Monitor the molecular ion.[1]

-

Intact: M+3 peak is dominant.[1]

-

Exchanged: Appearance of M+2 and M+1 peaks.

Figure 2: Quality Control Decision Tree for verifying isotopic purity.

Frequently Asked Questions (FAQ)

Q: Can I use my methyl-d3 compound in a cell culture assay (pH 7.4)? A: Yes, but with caveats. At pH 7.4, exchange is faster than at pH 5.[1] However, the metabolic half-life of the drug is often much shorter than the chemical exchange half-life.

-

Action: Prepare the stock in DMSO. Spike into the media immediately before the experiment. Do not store the drug in media overnight.

Q: My stock solution in

-

Fix: Switch to DMSO-d6 or store

over Silver Foil or Basic Alumina to scavenge acid.[1]

Q: Does autoclaving affect the label? A: Yes. The high temperature and pressure supply the activation energy required to overcome the barrier for exchange, even at neutral pH.

-

Action: Filter sterilize (0.22

m) instead of autoclaving.[1]

Q: I see a "residual solvent peak" in my NMR. Is that my exchange? A: Not necessarily. Deuterated solvents are never 100% pure (usually 99.8% D).[1] The 0.2% H will show up as a solvent peak (e.g., DMSO pentet at 2.50 ppm).[1]

-

Differentiation: Look for the specific chemical shift of your drug's methyl group, not the solvent peak.[1]

References

-

IUPAC. (2021).[1] Alpha Halogenation of Aldehydes and Ketones (Mechanism of Alpha-Exchange).[1] Chemistry LibreTexts.[1]

-

Englander, S. W. (2006).[1][5] Hydrogen labeling and the structure of proteins (Basis of H/D Exchange).[1] Nature Structural Biology.[1] (Foundational text on H/D exchange kinetics).

-

Benchchem. (2024).[1] Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Storage and Handling.[1][3][6]

-

Gant, T. G. (2014).[1] Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry.[1] [1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. acdlabs.com [acdlabs.com]

- 5. NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]